molecular formula C23H17N3O5 B11542539 2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate

2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11542539
M. Wt: 415.4 g/mol
InChI Key: BYRQKOKUPITGEK-GORFKQKZSA-N
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Description

2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multiple steps, starting with the preparation of the nitrophenyl and formamido intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include formic acid, nitrobenzene, and phenylpropanoic acid derivatives. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl and formamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl and formamido compounds.

Scientific Research Applications

2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The formamido group may interact with proteins and enzymes, affecting their function. The phenylprop-2-enoate moiety can participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethanol: Similar in structure but lacks the formamido and phenylprop-2-enoate groups.

    (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol: Shares the nitrophenyl and imino groups but differs in the overall structure.

Uniqueness

2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

[2-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H17N3O5/c27-22(15-10-17-6-2-1-3-7-17)31-21-9-5-4-8-19(21)16-24-25-23(28)18-11-13-20(14-12-18)26(29)30/h1-16H,(H,25,28)/b15-10+,24-16+

InChI Key

BYRQKOKUPITGEK-GORFKQKZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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